
3-Bromothieno[3,2-c]pyridin-4(5H)-one chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
3-Bromothieno[3,2-c]pyridin-

4(5H)-one

Cat. No.: B1289619 Get Quote

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-
Bromothieno[3,2-c]pyridin-4(5H)-one

Abstract
The thieno[3,2-c]pyridine core is a prominent heterocyclic scaffold recognized for its significant

utility in medicinal chemistry and materials science.[1] This guide focuses on a key derivative,

3-Bromothieno[3,2-c]pyridin-4(5H)-one (CAS No. 799293-83-7), a versatile synthetic

intermediate prized for its strategic placement of reactive functional groups. We will provide an

in-depth exploration of its physicochemical properties, reactivity, and proven applications,

particularly its role as a foundational building block in the development of novel therapeutics.

This document is intended for researchers, medicinal chemists, and drug development

professionals seeking to leverage this scaffold in their synthetic programs.

Introduction: The Significance of the Thieno[3,2-
c]pyridine Scaffold
Fused heterocyclic systems are the cornerstone of modern drug discovery, offering rigid three-

dimensional structures that can be precisely decorated to achieve high-affinity interactions with

biological targets. Among these, the thieno[3,2-c]pyridine scaffold has emerged as a

"privileged" structure, appearing in a wide array of bioactive molecules.[1][2] This bicyclic

system, which combines the electronic properties of a thiophene ring with those of a pyridine
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ring, serves as the core for compounds targeting neurological disorders, cancer, and

inflammatory conditions.[1][2]

3-Bromothieno[3,2-c]pyridin-4(5H)-one is a particularly valuable derivative of this scaffold.

The bromine atom at the 3-position provides a reliable and versatile reactive handle for

introducing molecular diversity through modern cross-coupling chemistry.[3] Simultaneously,

the pyridin-4-one moiety offers additional sites for chemical modification at the nitrogen and

carbonyl positions. This trifecta of reactivity makes it an ideal starting point for the construction

of diverse chemical libraries aimed at complex biological targets such as ion channels and

epigenetic modulators.[3][4]

Physicochemical and Structural Properties
The fundamental properties of 3-Bromothieno[3,2-c]pyridin-4(5H)-one are summarized

below. These characteristics are essential for designing reaction conditions, purification

strategies, and for understanding the molecule's potential behavior in biological systems.

Property Value Reference(s)

CAS Number 799293-83-7 [3][5]

Molecular Formula C₇H₄BrNOS [3][5][6]

Molecular Weight 230.08 g/mol [5][6]

IUPAC Name
3-bromo-5H-thieno[3,2-

c]pyridin-4-one
[3][7]

Melting Point 273-278 °C [5][8]

Predicted Density 1.801 ± 0.06 g/cm³ [5]

Predicted XLogP3 1.7 [5][7]

Predicted PSA 57.3 Å² [5]

The molecule exists predominantly in the lactam form, as depicted by the "(5H)-one"

nomenclature, though it can exhibit lactam-lactim tautomerism. The planarity of the bicyclic

system, combined with the electron-withdrawing nature of the bromine atom and the carbonyl

group, dictates its electronic profile and subsequent reactivity.
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Synthesis and Chemical Reactivity
While a definitive, peer-reviewed synthesis specifically for this compound is not detailed in the

preliminary literature, a plausible synthetic pathway involves the construction of the thieno[3,2-

c]pyridine core followed by regioselective bromination. Methods like the Gewald reaction are

known for creating substituted aminothiophenes, which can be further elaborated and cyclized

to form the pyridinone ring.[9] Subsequent bromination, likely using a mild brominating agent

such as N-Bromosuccinimide (NBS) at low temperatures, can introduce the bromine at the C3

position, a reaction demonstrated on the parent scaffold.[4]

The true synthetic value of 3-Bromothieno[3,2-c]pyridin-4(5H)-one lies in its predictable and

versatile reactivity at three key positions.

The C3-Position: A Hub for Cross-Coupling Reactions
The bromine atom at the C3 position is the primary site for diversification. Its susceptibility to

palladium-catalyzed cross-coupling reactions allows for the facile formation of C-C and C-N

bonds, enabling rapid access to a vast chemical space.[3] This is the most powerful feature of

the molecule for library synthesis.

Suzuki-Miyaura Coupling: Enables the formation of a C-C bond with various aryl and

heteroaryl boronic acids or esters. This is a cornerstone reaction for creating biaryl

structures, which are common motifs in kinase inhibitors.[3][10]

Buchwald-Hartwig Amination: Facilitates the construction of C-N bonds by coupling with a

wide range of primary and secondary amines. This is critical for introducing functionalities

that can modulate solubility, form hydrogen bonds, or occupy specific pockets in a protein

active site.[11][12]

Sonogashira Coupling: Forms a C-C bond with terminal alkynes, introducing a rigid linear

linker that can be used to probe deeper into binding pockets or be further functionalized.[11]
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Caption: Palladium-Catalyzed Cross-Coupling Reactions at the C3-Position.

The N5 and C4 Positions: A Dual-Action Site for Further
Functionalization
The pyridinone ring offers two additional points for modification, allowing for sequential or

orthogonal synthetic strategies.

N-Alkylation/Arylation: The lactam nitrogen (N5) possesses a proton that can be removed by

a suitable base, and the resulting anion can act as a nucleophile to attack various

electrophiles, allowing for the introduction of alkyl or aryl groups.

Carbonyl Transformation: The lactam carbonyl at C4 can be converted into a more reactive

functional group. A key transformation is its reaction with a dehydrating/chlorinating agent

like phosphorus oxychloride (POCl₃) to yield the 4-chloro-thieno[3,2-c]pyridine intermediate.
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[4] This chloro-derivative is now highly activated for nucleophilic aromatic substitution (SₙAr),

allowing for the introduction of amines, alcohols, or other nucleophiles at the C4 position.[4]

This two-step sequence dramatically expands the synthetic potential, enabling functionalization

at a position that is otherwise unreactive.

3-Bromothieno[3,2-c]
pyridin-4(5H)-one

POCl₃, heat

Step 1: Chlorination

3-Bromo-4-chlorothieno[3,2-c]pyridine

Nucleophile (e.g., R-NH₂)
Base (e.g., Et₃N)

Step 2: SₙAr

4-Substituted-3-bromothieno[3,2-c]pyridine

Click to download full resolution via product page

Caption: Two-Step Functionalization Pathway at the C4-Position.

Applications in Medicinal Chemistry and Drug
Discovery
The structural features of 3-Bromothieno[3,2-c]pyridin-4(5H)-one make it a highly sought-

after precursor for synthesizing molecules targeting several important classes of proteins.
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Potassium Channel Modulators: Derivatives of the thienopyridine scaffold have been

specifically investigated as inhibitors of voltage-gated potassium channels like Kv1.3 and

Kv1.5.[3][4] These channels are considered high-value targets for treating autoimmune

diseases (e.g., rheumatoid arthritis, multiple sclerosis), atrial fibrillation, and type-2 diabetes.

[4]

BET Inhibitors: This compound is a key precursor in the synthesis of inhibitors for the

Bromodomain and Extra-Terminal (BET) family of proteins.[3] BET proteins are epigenetic

"readers" that play a crucial role in regulating gene transcription. Their inhibition is a

promising therapeutic strategy for targeting various cancers and inflammatory diseases.[3]

Kinase Inhibitors: The thienopyridine core is a common scaffold in kinase inhibitors. The

ability to rapidly diversify the molecule at the C3 position allows for the exploration of

structure-activity relationships (SAR) needed to achieve potency and selectivity against

specific kinases, such as Pim-1, which are often overexpressed in cancers.[8][13]

Therapeutic Targets Disease Areas

3-Bromothieno[3,2-c]
pyridin-4(5H)-one
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Autoimmune Disorders
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Cancer & Inflammation

Oncology
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Caption: Role as a scaffold for developing inhibitors for various drug targets.

Representative Experimental Protocols
The following protocols are generalized procedures based on established methods for

analogous substrates and are provided for illustrative purposes. Researchers should optimize

conditions for their specific substrates.
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Protocol 1: General Procedure for Suzuki-Miyaura
Cross-Coupling
Objective: To synthesize a 3-aryl-thieno[3,2-c]pyridin-4(5H)-one derivative.

Methodology:

To a microwave vial or Schlenk flask, add 3-Bromothieno[3,2-c]pyridin-4(5H)-one (1.0

eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as sodium carbonate

(Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).

Add a palladium catalyst, for example, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane

(Pd(dppf)Cl₂·CH₂Cl₂) (2-5 mol%).

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

Add a degassed solvent mixture, typically 1,2-dimethoxyethane (DME) and water (e.g., 4:1

v/v).[4]

Seal the vessel and heat the reaction mixture with stirring at 80-120 °C for 2-18 hours. The

reaction can also be performed under microwave irradiation for faster conversion.[4]

Monitor the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature. Dilute with water and extract with

an organic solvent (e.g., ethyl acetate or dichloromethane).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate under reduced pressure.

Purify the crude residue by flash column chromatography on silica gel to yield the desired

product.

Protocol 2: Two-Step C4-Amination via a Chloro
Intermediate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b1289619?utm_src=pdf-body
https://patents.google.com/patent/WO2007066127A2/en
https://patents.google.com/patent/WO2007066127A2/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289619?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To synthesize a 4-amino-3-bromothieno[3,2-c]pyridine derivative.

Step A: Synthesis of 3-Bromo-4-chlorothieno[3,2-c]pyridine[4]

In a round-bottom flask equipped with a reflux condenser, suspend 3-Bromothieno[3,2-
c]pyridin-4(5H)-one (1.0 eq.) in phosphorus oxychloride (POCl₃) (10-20 eq.).

Heat the mixture to reflux (approx. 105 °C) for 3-5 hours.

Cool the reaction to room temperature and carefully remove the excess POCl₃ under

reduced pressure.

Cautiously quench the residue by slowly adding it to ice water or a saturated sodium

bicarbonate solution.

Extract the aqueous layer with dichloromethane (DCM).

Combine the organic layers, wash with water and brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude chloro-intermediate, which

can often be used in the next step without further purification.

Step B: Nucleophilic Aromatic Substitution (SₙAr) with an Amine[4]

Dissolve the crude 3-Bromo-4-chlorothieno[3,2-c]pyridine (1.0 eq.) in an anhydrous solvent

such as ethanol (EtOH) or N,N-Dimethylformamide (DMF).

Add the desired primary or secondary amine (1.1-1.5 eq.) followed by an organic base like

triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1-2.0 eq.).

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring by TLC or LC-

MS.

Upon completion, cool the reaction and remove the solvent under reduced pressure.

Partition the residue between DCM and a saturated sodium chloride solution.

Dry the organic layer (MgSO₄), filter, and concentrate.
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Purify the crude product by flash column chromatography to afford the final 4-amino

derivative.

Conclusion
3-Bromothieno[3,2-c]pyridin-4(5H)-one is a high-value, strategically functionalized

heterocyclic building block. Its true utility is realized through the power of modern synthetic

chemistry, where the C3-bromo handle serves as a versatile anchor point for diversification via

robust palladium-catalyzed cross-coupling reactions. Complemented by reactivity at the C4 and

N5 positions, this molecule provides chemists with multiple avenues to rapidly generate novel

and complex molecular architectures. Its demonstrated role as a precursor to potent

modulators of challenging drug targets, including potassium channels and BET bromodomains,

cements its status as a critical tool for advancing medicinal chemistry and drug discovery

programs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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